LogP Differentiation: Elevated Lipophilicity of the Hexan-2-yl Chain Versus Branched-Chain C17 and C18 Analogs
Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate (C₁₈H₂₃NO₂) possesses a computed LogP of 4.91, which is 0.31 LogP units higher than the 2-methylbutan-2-yl (tert-amyl) analog (CAS 651054-01-2, XLogP = 4.6) despite the latter having one fewer methylene unit (C₁₇H₂₁NO₂) . The target compound and its direct constitutional isomer, the 2-ethylbutyl analog (CAS 651054-07-8), share an identical LogP of 4.91 due to equivalent carbon count and branching topology, confirmed by independent database entries . This 0.31 LogP difference relative to the C₁₇ tert-alkyl analog translates to an approximately 2-fold difference in octanol-water partition coefficient, which is meaningful for applications where differential membrane partitioning or chromatographic retention behavior is required.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.91 (PSA = 29.54 Ų) |
| Comparator Or Baseline | CAS 651054-01-2 (2-methylbutan-2-yl analog, C₁₇H₂₁NO₂): XLogP = 4.6, PSA = 29.5 Ų; CAS 651054-07-8 (2-ethylbutyl analog, C₁₈H₂₃NO₂): LogP = 4.91, PSA = 29.54 Ų |
| Quantified Difference | ΔLogP = +0.31 vs. C₁₇ tert-alkyl analog; ΔLogP = 0.00 vs. C₁₈ 2-ethylbutyl isomer |
| Conditions | Computed LogP values from ChemSrc and chem960 databases; XLogP for 651054-01-2 from chem960; LogP for 651054-05-6 and 651054-07-8 from ChemSrc. |
Why This Matters
The 0.31 LogP increment over the C₁₇ tert-alkyl analog enables researchers to select the hexan-2-yl compound when higher lipophilicity is desired for membrane partitioning or retention optimization, while the equivalence with the 2-ethylbutyl isomer allows cost- or availability-driven substitution without altering LogP-dependent behavior.
